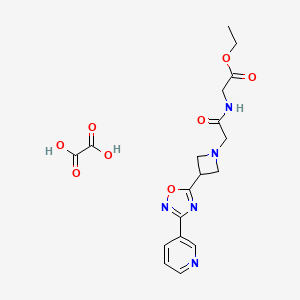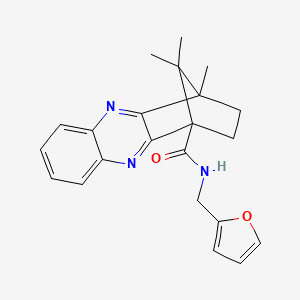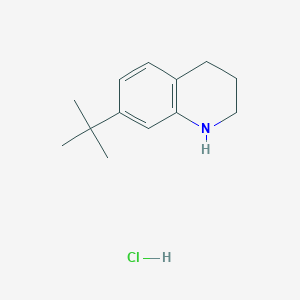
Ethyl 2-(2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)acetate oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and structural features, including a pyridine ring, an oxadiazole ring, and an azetidine ring. These features suggest that it might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It would contain several rings (pyridine, oxadiazole, azetidine), along with other functional groups. The exact structure would need to be confirmed through techniques like NMR spectroscopy or X-ray crystallography .Applications De Recherche Scientifique
Anti-Fibrosis Activity
Compounds with a pyrimidine moiety, similar to the one in your compound, have been found to exhibit anti-fibrosis activity . In a study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some of these compounds presented better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Pharmacological Activities
The pyrimidine moiety has been employed in the design of privileged structures in medicinal chemistry due to its wide range of pharmacological activities . Compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .
Antimicrobial Activity
Pyrimidine derivatives are known to have antimicrobial properties . This makes them valuable in the development of new drugs to combat microbial infections .
Antiviral Activity
In addition to their antimicrobial properties, pyrimidine derivatives also exhibit antiviral activities . This suggests potential applications in the development of antiviral drugs .
Antitumor Activity
Compounds containing a pyrimidine core have been reported to exhibit antitumor activities . This suggests potential applications in cancer treatment .
Synthesis of Heterocyclic Amino Acid Derivatives
Compounds similar to the one have been used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . These novel heterocyclic compounds have potential biological activities .
Pharmaceutical Development
The compounds similar to the one are widely used as important pharmacophores for pharmaceutical development . They can be used in the design and synthesis of new drugs .
Inhibition of VEGFR2
Some compounds similar to the one have shown inhibition on VEGFR2, which is a potential inhibitor against MDA-MB-231 . This suggests potential applications in the treatment of certain types of cancer .
Orientations Futures
The future research directions for this compound could be quite broad, depending on its intended use. If it’s a novel compound, initial studies might focus on characterizing its physical and chemical properties, its synthesis, and its reactivity. If it’s intended for use in biological research or as a drug, studies could focus on its mechanism of action, its efficacy, and its safety .
Propriétés
IUPAC Name |
ethyl 2-[[2-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]acetate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4.C2H2O4/c1-2-24-14(23)7-18-13(22)10-21-8-12(9-21)16-19-15(20-25-16)11-4-3-5-17-6-11;3-1(4)2(5)6/h3-6,12H,2,7-10H2,1H3,(H,18,22);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJKFOZQSZQMEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1CC(C1)C2=NC(=NO2)C3=CN=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)acetate oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-fluorophenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2629649.png)
![8-(tert-butyl)-6-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2629650.png)
![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2629652.png)
![N-(1-methyl-1H-pyrazol-4-yl)benzo[d]oxazol-2-amine](/img/structure/B2629654.png)
![2-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2629657.png)

![N-(2-(diethylamino)ethyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2629659.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2629660.png)
![3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile](/img/structure/B2629661.png)
![[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2629662.png)
![2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide](/img/structure/B2629664.png)
![N-(3,4-difluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2629667.png)

